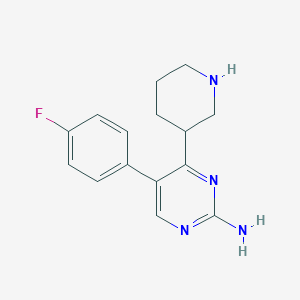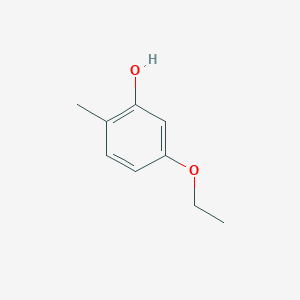
5-Éthoxy-2-méthylphénol
Vue d'ensemble
Description
5-Ethoxy-2-methylphenol is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-2-methylphenol is1S/C9H12O2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,10H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Ethoxy-2-methylphenol is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Médecine : Antioxydant et agent thérapeutique
Le 5-Éthoxy-2-méthylphénol présente des applications potentielles en médecine en raison de sa similarité structurale avec le thymol, connu pour ses propriétés antioxydantes . Il pourrait être exploré pour sa capacité à piéger les radicaux libres et à protéger contre les maladies liées au stress oxydatif. Des recherches supplémentaires pourraient étudier son efficacité à améliorer les activités des enzymes antioxydantes endogènes telles que la superoxyde dismutase (SOD) et la catalase .
Agriculture : Formulation de pesticides
En agriculture, le this compound pourrait être utilisé dans la formulation de pesticides. Sa structure phénolique suggère qu'il pourrait servir de pesticide ou de fongicide naturel, contribuant à des méthodes de lutte antiparasitaire plus sûres et réduisant potentiellement l'impact environnemental des produits chimiques synthétiques .
Sciences de l'environnement : Traitement des eaux usées
Le potentiel de biodégradation du composé en fait un candidat pour l'élimination des composés phénoliques des eaux usées à l'aide de piles à combustible microbiennes . Cette application pourrait conduire à des pratiques plus durables dans le traitement des effluents industriels et la protection des écosystèmes aquatiques.
Science des matériaux : Synthèse de polymères
Le this compound peut trouver des applications dans la science des matériaux, en particulier dans la synthèse de polymères où il pourrait agir comme un monomère ou un modificateur pour conférer des propriétés spécifiques aux matériaux résultants . Son rôle dans l'amélioration de la durabilité ou de la biodégradabilité des polymères pourrait être un domaine de recherche important.
Industrie alimentaire : Conservation des aliments
Les propriétés antioxydantes des composés phénoliques suggèrent que le this compound pourrait être utilisé comme conservateur naturel dans l'industrie alimentaire. Il pourrait contribuer à prolonger la durée de conservation des produits alimentaires en empêchant l'oxydation et en maintenant la qualité .
Cosmétiques : Agent de conditionnement de la peau
Dans l'industrie cosmétique, le this compound pourrait être exploré comme un agent de conditionnement de la peau, offrant des avantages hydratants ou améliorant l'absorption d'autres ingrédients actifs dans les formulations de soins de la peau . Son potentiel d'utilisation dans des produits cosmétiques écologiques et durables pourrait également être étudié.
Mécanisme D'action
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . They can bind to the active sites of enzymes, disrupting their normal function.
Biochemical Pathways
Phenolic compounds are known to have antioxidant properties, and they can scavenge free radicals, reducing oxidative stress . They may also affect inflammatory pathways by modulating the production of cytokines and chemokines .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Due to its potential antioxidant properties, it may protect cells from oxidative damage . It may also have anti-inflammatory effects by modulating the production of cytokines and chemokines .
Analyse Biochimique
Biochemical Properties
5-Ethoxy-2-methylphenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, leading to various biochemical effects.
Cellular Effects
The effects of 5-Ethoxy-2-methylphenol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, 5-Ethoxy-2-methylphenol can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites within the cell .
Molecular Mechanism
At the molecular level, 5-Ethoxy-2-methylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 5-Ethoxy-2-methylphenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethoxy-2-methylphenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Ethoxy-2-methylphenol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects . Long-term exposure to 5-Ethoxy-2-methylphenol in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Ethoxy-2-methylphenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Ethoxy-2-methylphenol have been associated with toxic effects, including liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
5-Ethoxy-2-methylphenol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of 5-Ethoxy-2-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic anion transporters, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity within the organism .
Subcellular Localization
5-Ethoxy-2-methylphenol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize within the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its role in modulating cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
5-ethoxy-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRIAYQDHYBINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729794 | |
| Record name | 5-Ethoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90534-24-0 | |
| Record name | 5-Ethoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



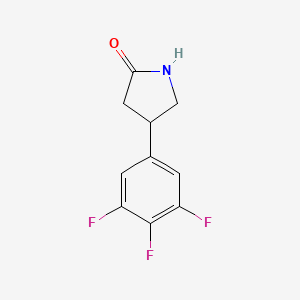
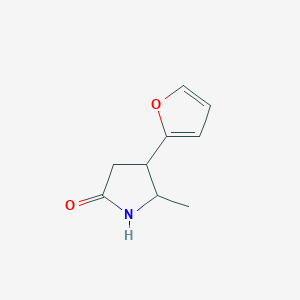
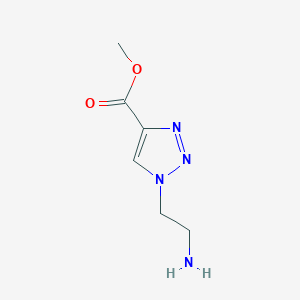
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
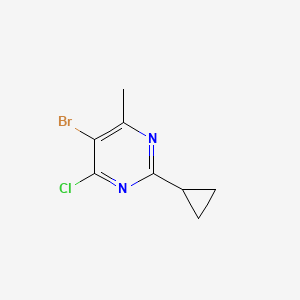
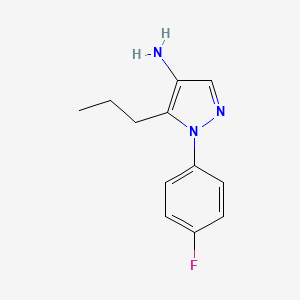
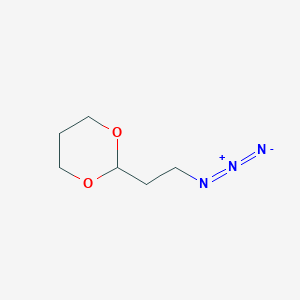
![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)
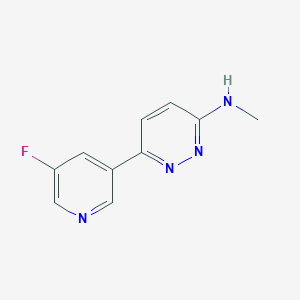
![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
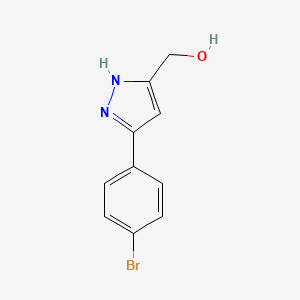
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

